Rabusertib - 911222-45-2

Rabusertib

Catalog Number: EVT-279684
CAS Number: 911222-45-2
Molecular Formula: C18H22BrN5O3
Molecular Weight: 436.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rabusertib (LY2603618) is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) investigated for its anticancer properties. [] CHK1 plays a crucial role in the DNA damage response pathway, which is often dysregulated in cancer cells. By inhibiting CHK1, Rabusertib disrupts the cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately cell death.

SAR020106

Compound Description: SAR020106 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). Like Rabusertib, it is being investigated for its potential to enhance the efficacy of DNA-damaging agents in cancer treatment [, ].

Relevance: SAR020106 is structurally related to Rabusertib and shares its mechanism of action as a CHK1 inhibitor. Both compounds have demonstrated synergistic effects when combined with DNA-damaging agents like platinum compounds and gemcitabine in preclinical studies, suggesting potential for combination therapy in cancers such as basal-like breast cancer and ovarian cancer [, ].

Cefepime

Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic that exhibits bactericidal activity by inhibiting bacterial cell wall synthesis. Recent research has identified cefepime as a pharmacologic tumor PD-L1 depleting agent [, ].

Relevance: While structurally unrelated to Rabusertib, cefepime exhibits a synergistic effect when combined with the CHK1 inhibitor in preclinical models [, ]. Cefepime reduces tumor PD-L1 levels, which in turn downregulates Chk2 protein involved in DNA damage response. This depletion of Chk2 sensitizes tumor cells to the cytotoxic effects of Rabusertib, promoting synthetic lethality [, ]. This interaction highlights the potential of combining CHK1 inhibitors with PD-L1 depleting agents like cefepime for enhanced antitumor activity.

Ceftazidime

Compound Description: Ceftazidime, similar to cefepime, is a cephalosporin antibiotic that disrupts bacterial cell wall synthesis. It has also been identified as a pharmacologic tumor PD-L1 depleting agent [].

Relevance: Like cefepime, ceftazidime displays synergistic effects with Rabusertib in vitro and in vivo by depleting tumor PD-L1 and sensitizing cancer cells to the CHK1 inhibitor's action []. This effect underscores the potential of combining specific cephalosporin antibiotics with Rabusertib for improved therapeutic outcomes.

Olaparib

Compound Description: Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes involved in DNA repair, particularly single-strand break repair. It is clinically approved for treating specific cancers with DNA repair deficiencies [, ].

Gemcitabine

Compound Description: Gemcitabine is an anti-metabolite chemotherapy drug that interferes with DNA synthesis by inhibiting ribonucleotide reductase, leading to cell death [, ]. It is used to treat various cancers, including pancreatic, lung, and bladder cancers.

Relevance: Gemcitabine acts synergistically with Rabusertib in preclinical models of basal-like breast cancer and ovarian cancer [, ]. This synergistic interaction is attributed to their combined ability to induce DNA damage and disrupt cell cycle checkpoints, ultimately leading to enhanced tumor cell death.

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that forms DNA adducts, thereby interfering with DNA replication and transcription, ultimately triggering cell death [, ]. It is widely used to treat various cancers, including testicular, ovarian, and lung cancers.

Relevance: Cisplatin exhibits a strong synergistic interaction with Rabusertib in both basal-like and ovarian cancer cell lines [, ]. Combining these agents leads to enhanced tumor cell death, even in cisplatin-resistant cell lines, suggesting a potential strategy to overcome platinum resistance in cancer treatment [].

Source and Classification

Rabusertib is classified as a small molecule kinase inhibitor. It was developed by Eli Lilly and Company and has undergone various phases of clinical trials for its effectiveness against several types of cancers, including non-small cell lung cancer and colorectal cancer. The compound specifically targets the checkpoint kinase 1 pathway, which is crucial for maintaining genomic stability during cell division.

Synthesis Analysis

The synthesis of Rabusertib involves several chemical reactions that yield the final product with high purity. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors, which undergo transformations to construct the core structure of Rabusertib.
  2. Key Reactions:
    • Formation of the Core Structure: This typically involves coupling reactions that create the central ring structure characteristic of Rabusertib.
    • Functional Group Modifications: Subsequent steps include introducing specific functional groups that enhance the compound's potency and selectivity towards checkpoint kinase 1.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure a purity level greater than 99% .

The detailed synthetic route often requires optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize by-products.

Molecular Structure Analysis

Rabusertib has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The molecular formula is C20H23N4O3C_{20}H_{23}N_4O_3, and its molecular weight is approximately 365.43 g/mol.

Structural Features

  • Core Structure: The compound features a morpholine ring, which is critical for its interaction with the target kinase.
  • Functional Groups: Various substituents on the ring system enhance solubility and binding affinity to checkpoint kinase 1.
  • 3D Conformation: The spatial arrangement of atoms allows for optimal interaction with the active site of checkpoint kinase 1, facilitating effective inhibition.

Crystallographic studies may provide insights into the precise interactions between Rabusertib and its target at the molecular level.

Chemical Reactions Analysis

Rabusertib participates in several key chemical reactions relevant to its mechanism of action:

  1. Inhibition of Checkpoint Kinase 1: By binding to the active site of checkpoint kinase 1, Rabusertib prevents phosphorylation events necessary for cell cycle progression in response to DNA damage.
  2. Induction of Apoptosis: The compound has been shown to increase DNA damage and induce apoptosis in cancer cells, particularly when used in combination with other chemotherapeutic agents like gemcitabine and pemetrexed .
  3. Synergistic Effects: In vitro studies indicate that Rabusertib enhances the efficacy of other treatments by sensitizing resistant cancer cells to apoptosis through increased DNA damage .

These reactions underscore Rabusertib's potential as an adjunct therapy in cancer treatment regimens.

Mechanism of Action

Rabusertib exerts its effects primarily by inhibiting checkpoint kinase 1, leading to several downstream effects:

  • Disruption of Cell Cycle Checkpoints: Inhibition of checkpoint kinase 1 results in failure to arrest the cell cycle in response to DNA damage, promoting progression through S-phase and G2/M transitions despite unresolved DNA lesions.
  • Increased Sensitivity to DNA-Damaging Agents: By impairing the ability of cells to repair DNA damage effectively, Rabusertib sensitizes tumor cells to chemotherapy and radiation therapy.
  • Apoptotic Pathways Activation: The compound induces apoptosis through mechanisms that may involve both caspase-dependent and caspase-independent pathways, contributing to its anticancer efficacy .
Physical and Chemical Properties Analysis

Rabusertib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can be obtained through experimental methods but typically falls within a range consistent with similar small molecules.

These properties are crucial for formulation development in clinical settings.

Applications

The primary application of Rabusertib lies in oncology:

Properties

CAS Number

911222-45-2

Product Name

Rabusertib

IUPAC Name

1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea

Molecular Formula

C18H22BrN5O3

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)/t13-/m0/s1

InChI Key

SYYBDNPGDKKJDU-ZDUSSCGKSA-N

SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3

Solubility

Soluble in DMSO, not in water

Synonyms

LY2603618; LY 2603618; LY-2603618; Rabusertib

Canonical SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3

Isomeric SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.